An In-Depth Technical Guide to the Chemical Properties of Mordant Red 15
An In-Depth Technical Guide to the Chemical Properties of Mordant Red 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Red 15, also known by its Colour Index name C.I. 45305, is a synthetic dye belonging to the xanthene class.[1][2] Its chemical formula is C₂₅H₂₁NO₆, and it has a molecular weight of approximately 431.44 g/mol .[1][3] The compound is registered under the CAS number 6359-29-1.[1][4] This technical guide provides a comprehensive overview of the chemical properties of Mordant Red 15, including its synthesis, physical and spectral characteristics, and reactivity. This information is intended to support researchers and scientists in various fields, including materials science and drug development, where xanthene dyes are of significant interest.
Chemical Identity and Structure
Mordant Red 15 is systematically named 6'-(Diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid.[4] Its structure features a xanthene core, which is responsible for its chromophoric properties.
Table 1: Chemical Identifiers of Mordant Red 15
| Identifier | Value |
| Chemical Name | 6'-(Diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid |
| C.I. Name | Mordant Red 15, C.I. 45305[1] |
| CAS Number | 6359-29-1[1] |
| Molecular Formula | C₂₅H₂₁NO₆[1] |
| Molecular Weight | 431.44 g/mol [1] |
| Chemical Class | Xanthene Dye[1] |
Physicochemical Properties
Table 2: Physical Properties of Mordant Red 15
| Property | Description |
| Appearance | Red to reddish-brown powder.[1] |
| Solubility in Water | Soluble with a yellow fluorescence.[1][5] |
The color of Mordant Red 15 solutions is sensitive to pH and the presence of metal ions. In acidic solutions, the fluorescence is reported to disappear.[1] In the presence of sodium hydroxide, it exhibits a yellow fluorescent light red color.[1] The dye forms complexes with metal ions, leading to distinct color changes; for instance, it turns blue in the presence of copper ions and yellow with iron ions.[1] This property is characteristic of mordant dyes, which form coordination complexes with metal ions (mordants) to fix the dye to a substrate.
Spectral Properties
The extended conjugated system of the xanthene core in Mordant Red 15 is responsible for its absorption of visible light and its characteristic color. While a detailed public spectrum with molar absorptivity is not available, the dye is expected to exhibit a strong absorption band in the visible region. The exact position of the maximum absorption wavelength (λmax) is likely to be influenced by the solvent and the pH of the solution.
Synthesis of Mordant Red 15
The synthesis of Mordant Red 15 involves a multi-step process.[1] A general outline of the manufacturing method is as follows:
-
Condensation: The initial step is the condensation reaction between 3-(Diethylamino)phenol and Phthalic anhydride.
-
Reaction with Dihydroxybenzoic Acid: The product from the first step is then reacted with 2,4-Dihydroxybenzoic acid.
-
Oxidation: The final step is an oxidation reaction to yield the Mordant Red 15 dye.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Mordant Red 15 are not widely published. However, general methods for the analysis of xanthene dyes can be adapted.
General Protocol for UV-Visible Spectroscopic Analysis
A stock solution of Mordant Red 15 can be prepared in a suitable solvent, such as ethanol (B145695) or deionized water. Serial dilutions are then made to obtain a range of concentrations. The absorbance of each solution is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a dilute solution. A calibration curve of absorbance versus concentration can then be constructed to be used for quantitative analysis.
General Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a common technique for the analysis of xanthene dyes. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection is usually performed using a UV-Vis or a diode-array detector set at the λmax of the dye. A gradient elution may be necessary to achieve good separation from impurities or other components in a mixture.
Logical Relationships and Signaling Pathways
As a synthetic dye, Mordant Red 15 does not have a biological signaling pathway. However, its function as a mordant dye can be represented as a logical relationship. The dye molecule, the metal mordant, and the fiber substrate form a ternary complex, which is responsible for the fastness of the coloration.
Conclusion
Mordant Red 15 is a xanthene dye with well-defined chemical identity. Its properties, such as its water solubility with fluorescence and its ability to form colored complexes with metal ions, are characteristic of its chemical class. While detailed quantitative data on its physicochemical properties and specific experimental protocols are not extensively available in the public domain, this guide provides a solid foundation for researchers and scientists working with this compound. Further investigation into its quantitative spectral and solubility properties would be a valuable addition to the scientific literature.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. BJOC - New synthetic strategies for xanthene-dye-appended cyclodextrins [beilstein-journals.org]
- 3. chembk.com [chembk.com]
- 4. 6'-(diethylamino)-3'-hydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid | C25H21NO6 | CID 110828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
